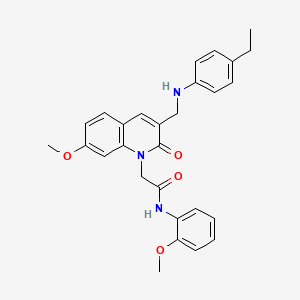![molecular formula C19H20N4O3 B2951123 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285683-73-9](/img/structure/B2951123.png)
3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide, also known as BFPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression, and play a critical role in cancer development.
Biochemical and Physiological Effects:
3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has been shown to exhibit antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. It is easy to synthesize, and the yield and purity are high. 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is also stable under various conditions, making it suitable for various applications. However, 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has significant potential for various applications, and several future directions can be explored. One possible direction is to study the structure-activity relationship of 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide to identify more potent analogs. Another direction is to investigate the potential of 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide as a fluorescent probe for detecting other biomolecules. Additionally, 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can be further explored as a catalyst for various organic reactions. Finally, more research is needed to understand the mechanism of action of 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide and its potential applications in various fields.
Conclusion:
In conclusion, 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can be synthesized using a simple and efficient method, and it exhibits excellent anticancer, anti-inflammatory, and antifungal activities. 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments, but it also has some limitations. Several future directions can be explored to further understand the potential applications of 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide.
Méthodes De Synthèse
3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 4-butoxybenzaldehyde, furfural, and hydrazine hydrate in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization. The yield of 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is high, and the purity is excellent, making it suitable for various scientific applications.
Applications De Recherche Scientifique
3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has been shown to exhibit excellent anticancer, anti-inflammatory, and antifungal activities. 3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide has also been used as a fluorescent probe for detecting metal ions and as a catalyst for various organic reactions.
Propriétés
IUPAC Name |
3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-3-10-25-15-8-6-14(7-9-15)17-12-18(22-21-17)19(24)23-20-13-16-5-4-11-26-16/h4-9,11-13H,2-3,10H2,1H3,(H,21,22)(H,23,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMLPRVEIVGEKW-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-butoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2951040.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2951043.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2951047.png)
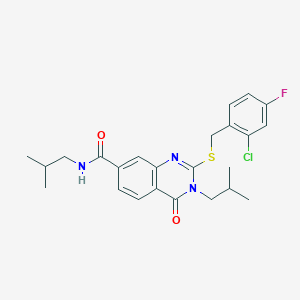
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2951050.png)
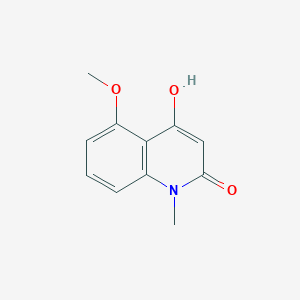
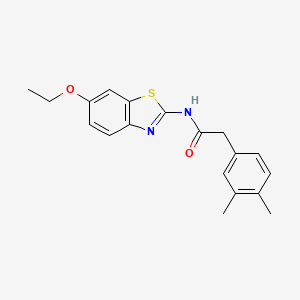
![5-Chloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2951054.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951055.png)
![N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B2951057.png)
![{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2951059.png)
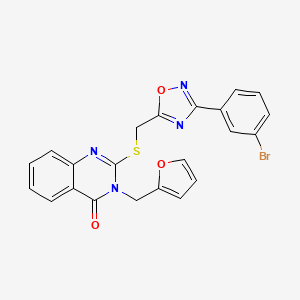
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-4-carboxamide](/img/structure/B2951061.png)
